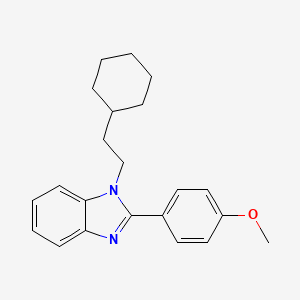![molecular formula C17H13Cl2N3OS B11596458 2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11596458.png)
2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thiophene ring fused with a pyridine ring, and a carbonitrile group. The presence of the 3,5-dichloro-2-hydroxyphenyl group adds to its chemical diversity and potential reactivity.
準備方法
The synthesis of 2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the hydroxyl group allows for oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups are reactive sites for nucleophilic substitution reactions, often using reagents like sodium methoxide or sodium ethoxide.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
科学的研究の応用
2-{[(E)-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an anticancer agent, given its ability to interact with DNA and proteins.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and carbonitrile groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity. The dichloro groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
Similar compounds include:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds share a similar core structure but differ in the substituents attached to the rings.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide derivatives: These compounds also contain a carbonitrile group and are used in similar applications, such as enzyme inhibition and anticancer research.
Indole derivatives: These compounds have a similar heterocyclic structure and are widely studied for their biological activities.
特性
分子式 |
C17H13Cl2N3OS |
|---|---|
分子量 |
378.3 g/mol |
IUPAC名 |
4-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-11-5-10(15(23)13(19)6-11)8-21-16-12(7-20)14-9-1-3-22(4-2-9)17(14)24-16/h5-6,8-9,23H,1-4H2/b21-8+ |
InChIキー |
JIBMKRBVTZATBB-ODCIPOBUSA-N |
異性体SMILES |
C1CN2CCC1C3=C2SC(=C3C#N)/N=C/C4=C(C(=CC(=C4)Cl)Cl)O |
正規SMILES |
C1CN2CCC1C3=C2SC(=C3C#N)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596386.png)
![N'-[(phenylsulfonyl)oxy]pyridine-4-carboximidamide](/img/structure/B11596388.png)
![(5Z)-5-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596398.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11596410.png)

![ethyl 4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11596423.png)
![benzyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596424.png)
![ethyl 5-(2-hydroxy-3-{[4-(propan-2-yl)phenyl]amino}propoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11596430.png)
![2-[(4,6-Dimethylquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11596434.png)
![benzyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596438.png)
![methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596440.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione](/img/structure/B11596443.png)
![4-({[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11596445.png)
